molecular formula C21H24N2O3 B4960108 methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate

methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate

Cat. No. B4960108
M. Wt: 352.4 g/mol
InChI Key: BMQQYWIFITXBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate, commonly known as MBP, is a novel compound that has been extensively studied for its potential use in scientific research. MBP is a synthetic molecule that belongs to the benzamide family and is used as a probe to study the interaction of ligands with the dopamine D3 receptor.

Mechanism of Action

MBP acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of other ligands, resulting in a decrease in the receptor activation. This mechanism of action has been extensively studied using various in vitro and in vivo models.
Biochemical and Physiological Effects
MBP has been shown to have a negligible effect on the physiological and biochemical parameters of the body. It does not affect the heart rate, blood pressure, or body temperature. However, it has been shown to affect the behavior of animals in various behavioral tests, including the conditioned place preference test and the locomotor activity test.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MBP in lab experiments is its high selectivity and affinity for the dopamine D3 receptor. It has been shown to have a minimal effect on other dopamine receptors, making it an ideal tool for studying the dopamine D3 receptor. However, one of the major limitations of using MBP is its cost and availability. It is a synthetic compound that requires a multistep synthesis process, making it expensive and time-consuming to produce.

Future Directions

There are several future directions for the research on MBP. One of the major areas of research is the development of new ligands that can selectively target the dopamine D3 receptor. Another area of research is the study of the role of the dopamine D3 receptor in various neurological and psychiatric disorders. Additionally, the use of MBP in the development of new therapeutics for these disorders is also an area of future research. Finally, the development of new synthesis methods for MBP is also an area of future research, as it can help reduce the cost and time required for its production.
Conclusion
In conclusion, MBP is a novel compound that has been extensively studied for its potential use in scientific research. It is mainly used as a tool for studying the dopamine D3 receptor and its interaction with ligands. MBP has a high selectivity and affinity for the dopamine D3 receptor, making it an ideal tool for studying this receptor. However, its cost and availability are major limitations for its use in lab experiments. Future research on MBP should focus on the development of new ligands, the study of the role of the dopamine D3 receptor in various disorders, and the development of new synthesis methods.

Synthesis Methods

The synthesis of MBP involves a multistep process that includes the reaction of 3-aminobenzoic acid with benzyl chloride to form 3-benzylaminobenzoic acid. This intermediate is then reacted with piperidine and triethylamine to form the corresponding piperidinylcarbonyl intermediate. Finally, the reaction of this intermediate with methyl chloroformate results in the formation of MBP.

Scientific Research Applications

MBP is mainly used as a tool for studying the dopamine D3 receptor and its interaction with ligands. The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic system of the brain. It has been implicated in various neurological and psychiatric disorders, including addiction, schizophrenia, and depression. MBP has been used to study the binding affinity and selectivity of various ligands to the dopamine D3 receptor.

properties

IUPAC Name

methyl 3-[(1-benzylpiperidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-21(25)18-8-5-9-19(14-18)22-20(24)17-10-12-23(13-11-17)15-16-6-3-2-4-7-16/h2-9,14,17H,10-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQQYWIFITXBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(1-benzylpiperidin-4-yl)carbonyl]amino}benzoate

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